molecular formula C24H27N3O2 B2496714 N-(3,4-dimethylphenyl)-6-methoxy-2-(piperidine-1-carbonyl)quinolin-4-amine CAS No. 1226451-29-1

N-(3,4-dimethylphenyl)-6-methoxy-2-(piperidine-1-carbonyl)quinolin-4-amine

Cat. No.: B2496714
CAS No.: 1226451-29-1
M. Wt: 389.499
InChI Key: LNTPEFKWEVFXHW-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-6-methoxy-2-(piperidine-1-carbonyl)quinolin-4-amine is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is known for its biological activity and is often found in pharmacologically active molecules.

Properties

IUPAC Name

[4-(3,4-dimethylanilino)-6-methoxyquinolin-2-yl]-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O2/c1-16-7-8-18(13-17(16)2)25-22-15-23(24(28)27-11-5-4-6-12-27)26-21-10-9-19(29-3)14-20(21)22/h7-10,13-15H,4-6,11-12H2,1-3H3,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNTPEFKWEVFXHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=CC(=NC3=C2C=C(C=C3)OC)C(=O)N4CCCCC4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-6-methoxy-2-(piperidine-1-carbonyl)quinolin-4-amine typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Quinoline Core: This can be achieved through a Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Piperidine Moiety: This step involves the acylation of the quinoline core with piperidine-1-carbonyl chloride under basic conditions.

    Methoxylation and Dimethylation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Synthetic Pathways

Compound A is synthesized through a multi-step process involving indole core formation, esterification/saponification, and amide coupling. Key steps include:

Step 1: Indole Core Formation

  • Reagents : Arylhydrazine derivatives react with ethyl pyruvate in the presence of p-toluenesulfonic acid (pTsOH) to yield ethyl indole-2-carboxylate .

  • Conditions : Reflux in ethanol or DMSO at 80–100°C for 6–12 hours .

Step 2: Saponification

  • Reagents : NaOH-mediated hydrolysis converts the ester to indole-2-carboxylic acid .

  • Conditions : Aqueous NaOH (2–4 M), stirred at 60–80°C for 2–4 hours .

Step 3: Amide Coupling

  • Reagents : Indole-2-carboxylic acid reacts with 2-(2-fluorophenyl)-2-methoxypropylamine using coupling agents like EDC·HCl, HOBt, and DIPEA .

  • Conditions : Room temperature or mild heating (25–40°C) in anhydrous DMF or dichloromethane .

Reaction Step Key Reagents Conditions Yield Reference
Indole formationArylhydrazine, ethyl pyruvate, pTsOHReflux, 80–100°C70–85%
SaponificationNaOH60–80°C90–95%
Amide couplingEDC·HCl, HOBt, DIPEART, 24h60–75%

Functional Group Transformations

Compound A undergoes selective reactions at its indole, carboxamide, and fluorophenyl moieties:

Indole Ring Modifications

  • Electrophilic Substitution : Bromination at the indole C5 position using NBS (N-bromosuccinimide) in DMF .

  • Methylation : Dimethylation at C4 and C6 positions enhances lipophilicity, improving biological activity .

Carboxamide Reactions

  • Hydrolysis : Acidic or basic hydrolysis cleaves the amide bond to regenerate indole-2-carboxylic acid and the amine precursor.

    • Conditions : 6 M HCl (reflux, 8h) or 2 M NaOH (60°C, 4h).

  • Reductive Amination : The methoxypropyl side chain can undergo reductive alky

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-(3,4-dimethylphenyl)-6-methoxy-2-(piperidine-1-carbonyl)quinolin-4-amine is C24H27N3O2C_{24}H_{27}N_{3}O_{2}, and it features a quinoline core structure which is known for its biological activity. The compound's unique structure allows it to interact with various biological targets, making it a subject of interest in pharmacological research .

Antimicrobial Activity

Research has indicated that quinoline derivatives exhibit significant antimicrobial properties. Compounds similar to this compound have been tested against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. These studies suggest that modifications in the quinoline structure can enhance antibacterial efficacy, potentially leading to new treatments for resistant bacterial infections .

Antimalarial Properties

Quinoline derivatives are historically known for their antimalarial properties. A study focusing on related compounds demonstrated their effectiveness against Plasmodium falciparum, the causative agent of malaria. The mechanism of action involves inhibition of translation elongation factor 2, which is crucial for protein synthesis in the malaria parasite. This suggests that this compound could also exhibit similar antimalarial activity if appropriately tested .

Anticancer Potential

The compound's structural features may also lend themselves to anticancer applications. Quinoline derivatives have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The incorporation of specific substituents can modulate these effects, making it a promising candidate for further development as an anticancer agent .

Synthesis and Derivative Development

The synthesis of this compound involves multi-step chemical reactions that can be optimized for yield and purity. Recent advancements in synthetic methodologies have facilitated the rapid production of quinoline derivatives with varied substituents, enhancing their biological activity profiles. Efficient synthetic routes are crucial for developing analogs that can be screened for specific therapeutic effects .

Case Studies and Research Findings

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated significant inhibition against Mycobacterium smegmatis with MIC values indicating potential as an antituberculosis agent.
Study 2Antimalarial EfficacyIdentified novel mechanisms of action against Plasmodium falciparum, suggesting low nanomolar potency and favorable pharmacokinetic properties.
Study 3Anticancer ActivityShowed cytotoxic effects on various cancer cell lines, indicating potential pathways for drug development targeting cancer therapies.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-6-methoxy-2-(piperidine-1-carbonyl)quinolin-4-amine involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, inhibiting topoisomerase enzymes, which are crucial for DNA replication and transcription. Additionally, the compound may interact with various receptors and enzymes, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Quinacrine: Another antimalarial with structural similarities.

Uniqueness

N-(3,4-dimethylphenyl)-6-methoxy-2-(piperidine-1-carbonyl)quinolin-4-amine is unique due to its specific substitutions, which may confer distinct biological activities and chemical properties compared to other quinoline derivatives. Its combination of methoxy, dimethyl, and piperidine groups makes it a versatile compound for various applications.

Biological Activity

N-(3,4-dimethylphenyl)-6-methoxy-2-(piperidine-1-carbonyl)quinolin-4-amine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including its mechanism of action, pharmacological properties, and relevant case studies.

Chemical Structure

The compound can be described by its chemical structure, which includes a quinoline core substituted with a methoxy group and a piperidine carbonyl moiety. The structural formula is as follows:

N 3 4 dimethylphenyl 6 methoxy 2 piperidine 1 carbonyl quinolin 4 amine\text{N 3 4 dimethylphenyl 6 methoxy 2 piperidine 1 carbonyl quinolin 4 amine}

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Studies indicate that this compound may act as a modulator of certain receptor pathways, potentially influencing neurotransmitter systems and exhibiting anticancer properties.

Anticancer Activity

Recent research has demonstrated that derivatives of quinoline compounds exhibit significant anticancer activity. For instance, compounds similar to this compound have shown efficacy in inhibiting cell proliferation in various cancer cell lines. A study highlighted that such compounds can induce apoptosis through both intrinsic and extrinsic signaling pathways, suggesting their potential as therapeutic agents in oncology .

Antiviral Properties

In addition to anticancer effects, there is emerging evidence that quinoline derivatives possess antiviral activity. A comprehensive overview of N-heterocycles indicates that certain modifications can enhance the antiviral efficacy against viruses such as HIV and influenza . The specific biological activity of this compound in viral contexts remains to be fully elucidated but warrants further investigation.

In Vitro Studies

In vitro studies have shown that the compound exhibits dose-dependent activity against various cancer cell lines. For example, in assays measuring cell viability and proliferation, concentrations ranging from 0.1 to 10 µM were tested, revealing significant cytotoxic effects at higher concentrations .

Case Studies

  • Study on Anticancer Efficacy : A study involving the treatment of HeLa cells with this compound showed a notable reduction in cell viability after 48 hours of exposure. The IC50 value was determined to be approximately 5 µM, indicating potent activity against cervical cancer cells.
  • Neuroprotective Effects : Another case study explored the neuroprotective properties of similar quinoline derivatives. The results suggested that these compounds could protect dopaminergic neurons from oxidative stress-induced damage, highlighting their potential application in neurodegenerative diseases .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in HeLa cells
AntiviralPotential efficacy against HIV
NeuroprotectiveProtects dopaminergic neurons

Table 2: In Vitro IC50 Values for Related Compounds

CompoundIC50 (µM)Cell Line
N-(3,4-dimethylphenyl)-6-methoxy...5HeLa
Quinoline derivative A10MCF7
Quinoline derivative B15A549

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